Diethyl acetamidomalonate-15N

Catalog No.
S3594279
CAS No.
92877-34-4
M.F
C9H15NO5
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl acetamidomalonate-15N

CAS Number

92877-34-4

Product Name

Diethyl acetamidomalonate-15N

IUPAC Name

diethyl 2-(acetyl(15N)amino)propanedioate

Molecular Formula

C9H15NO5

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1

InChI Key

ISOLMABRZPQKOV-DETAZLGJSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C

Isomeric SMILES

CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C

Diethyl acetamidomalonate-15N is a nitrogen-15 isotopically labeled derivative of diethyl acetamidomalonate, a compound with the molecular formula C₉H₁₅N₁O₅ and a CAS number of 92877-34-4. This compound features two ethyl ester groups and an acetamido group attached to a malonate backbone, making it a versatile building block in organic synthesis. The incorporation of the nitrogen-15 isotope is significant for applications in NMR spectroscopy and metabolic studies, allowing researchers to trace nitrogen pathways in biological systems .

DEAM-15N itself does not have a specific mechanism of action. Its primary function is as a building block for the synthesis of isotopically labeled molecules used in various research applications, particularly NMR spectroscopy []. The ¹⁵N isotope substitution allows researchers to follow the fate of the labeled molecule within a complex system and probe specific interactions at the atomic level.

, including:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form β-amino acids.
  • Esterification: The ethyl ester groups can react with alcohols to form new esters.
  • Substitution Reactions: The acetamido group can be substituted under appropriate conditions, allowing for functional group transformations.
  • Enolate Formation: When treated with strong bases, diethyl acetamidomalonate-15N can form enolates, which are reactive intermediates useful in further synthetic applications .

While specific biological activities of diethyl acetamidomalonate-15N have not been extensively documented, its parent compound is known for its role in synthesizing amino acids such as threonine and alanine. The incorporation of the nitrogen-15 isotope allows for enhanced tracking of metabolic pathways involving nitrogen-containing compounds, making it valuable in biochemical research and studies involving amino acid metabolism .

The synthesis of diethyl acetamidomalonate-15N typically involves the following steps:

  • Starting Materials: The synthesis begins with diethyl malonate and an appropriate nitrogen source, such as acetamide labeled with nitrogen-15.
  • Formation of Acetamido Group: The reaction between diethyl malonate and nitrogen source is facilitated by an acid catalyst or through direct heating.
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity diethyl acetamidomalonate-15N.

Alternative methods may include the use of specific reagents that promote the incorporation of the nitrogen isotope during the reaction process .

Diethyl acetamidomalonate-15N has several applications:

  • Isotope Labeling: It is primarily used in metabolic studies where tracing nitrogen pathways is crucial.
  • Synthesis of Amino Acids: It serves as a precursor in the synthesis of various amino acids and related compounds.
  • Research Tool: Its isotopic labeling makes it an essential tool for NMR studies and other analytical techniques aimed at understanding biological processes involving nitrogen .

Interaction studies involving diethyl acetamidomalonate-15N often focus on its reactivity with biological molecules. For instance, its ability to form enolates allows it to react with electrophiles in biological systems. Additionally, as a labeled compound, it can be used to study interactions within metabolic pathways by tracking its incorporation into amino acids or proteins during biosynthesis .

Several compounds share structural similarities with diethyl acetamidomalonate-15N. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diethyl malonateTwo ethyl ester groups; no acetamido groupCommonly used as a building block in synthesis
AcetamidomalonateContains only one ethyl ester; has an acetamido groupLacks isotopic labeling
Ethyl acetoacetateContains an acetyl group instead of an acetamido groupUsed mainly in Claisen condensation reactions
Diethyl 2-(acetylamino)malonateSimilar backbone; different functional groupsLess common in research than diethyl acetamidomalonate

Diethyl acetamidomalonate-15N is unique due to its isotopic labeling, which enhances its utility in research settings compared to its non-labeled counterparts .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.09205747 g/mol

Monoisotopic Mass

218.09205747 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-20

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